REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[CH3:9][C:10]([OH:14])([C:12]#[CH:13])[CH3:11].CN(C)C(N(C)C)=N.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>Cl[Cu].Cl[Pd]Cl.C(Cl)Cl.O.CN(C)C=O>[NH2:5][C:4]1[CH:3]=[C:2]([C:13]#[C:12][C:10]([CH3:11])([OH:14])[CH3:9])[CH:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
21.3 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C#C)O
|
Name
|
|
Quantity
|
20.3 mL
|
Type
|
reactant
|
Smiles
|
CN(C(=N)N(C)C)C
|
Name
|
|
Quantity
|
0.925 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
CuCl
|
Quantity
|
0.044 g
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Name
|
PdCl2
|
Quantity
|
0.156 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 ml round bottomed flask fitted with refrigerator, under nitrogen stream
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated to 70°-75° C.
|
Type
|
CUSTOM
|
Details
|
until completion of the reaction
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)C#CC(C)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |